molecular formula C20H14N6O B287754 5-amino-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile

5-amino-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile

Cat. No. B287754
M. Wt: 354.4 g/mol
InChI Key: BSEZIXWUTFGFIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 5-amino-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile is not fully understood. However, studies have suggested that the compound exerts its effects by inhibiting the activity of specific enzymes involved in cancer cell growth and proliferation. Specifically, the compound has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are enzymes that play a critical role in cell cycle regulation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-amino-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile are complex and depend on various factors such as dosage, administration route, and target cells. Studies have shown that the compound has potent anticancer activity against various cancer cell lines. Additionally, the compound has been shown to inhibit the activity of specific enzymes involved in cell cycle regulation, which may have implications in other diseases such as diabetes and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-amino-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile in lab experiments is its potent anticancer activity. This makes it an ideal compound for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that the compound can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-amino-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile. One of the most promising directions is the development of new derivatives of this compound with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in other diseases such as diabetes and cardiovascular diseases. Finally, studies are needed to determine the optimal administration route and dosage of the compound in order to minimize toxicity and maximize efficacy.

Synthesis Methods

The synthesis of 5-amino-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile has been reported in various studies. One of the most common methods involves the reaction of 4,6-dichloro-2-(phenylamino)pyrimidine with 2-(4-phenoxyphenyl)acetonitrile in the presence of a base such as potassium carbonate. The reaction yields the desired product in good yield and purity.

Scientific Research Applications

The scientific research applications of 5-amino-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile are diverse. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. It is believed that the compound exerts its anticancer effects by inhibiting the activity of specific enzymes involved in cancer cell growth and proliferation.

properties

Product Name

5-amino-1-(6-phenoxy-2-phenyl-4-pyrimidinyl)-1H-pyrazole-4-carbonitrile

Molecular Formula

C20H14N6O

Molecular Weight

354.4 g/mol

IUPAC Name

5-amino-1-(6-phenoxy-2-phenylpyrimidin-4-yl)pyrazole-4-carbonitrile

InChI

InChI=1S/C20H14N6O/c21-12-15-13-23-26(19(15)22)17-11-18(27-16-9-5-2-6-10-16)25-20(24-17)14-7-3-1-4-8-14/h1-11,13H,22H2

InChI Key

BSEZIXWUTFGFIK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)OC3=CC=CC=C3)N4C(=C(C=N4)C#N)N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)OC3=CC=CC=C3)N4C(=C(C=N4)C#N)N

Origin of Product

United States

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